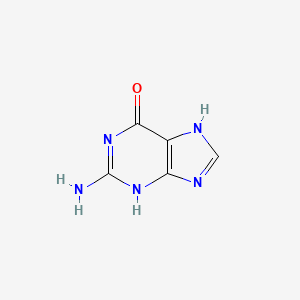

2-amino-3,7-dihydropurin-6-one

Description

Properties

IUPAC Name |

2-amino-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTPUPDQBNUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation and Reduction Approach

A foundational route to 2-amino-3,7-dihydropurin-6-one involves the cyclization of pyrimidine intermediates. The synthesis begins with 6-amino-2-(benzylsulfanyl)uracil, which undergoes nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to yield a 5-nitroso intermediate. Subsequent reduction with sodium dithionite (Na₂S₂O₄) in aqueous medium generates 5,6-diamino-2-(benzylsulfanyl)uracil, a critical precursor for purine ring formation. Cyclization is achieved via treatment with formic acid or triethyl orthoformate, facilitating intramolecular condensation to construct the purine core.

This method capitalizes on the reactivity of the diamino intermediate, which readily undergoes cyclization under mild acidic conditions. The benzylsulfanyl group acts as a temporary protecting moiety, which can be removed post-cyclization via hydrogenolysis or nucleophilic displacement. Yields for this sequence range from 60–75%, with purity enhanced through recrystallization from aqueous isopropyl alcohol.

Traube Synthesis Adaptations

The classical Traube synthesis, employing formamide as a one-carbon cyclizing agent, has been adapted for 2-amino-substituted purines. Starting from 4,5-diaminopyrimidin-6-one, heating with formamide at 150–180°C induces ring closure, forming the purine skeleton. While this method is less selective for the 2-amino regioisomer, optimizing stoichiometry and reaction time improves specificity. Post-cyclization purification via column chromatography or fractional crystallization isolates the target compound in ~50% yield.

Diazonium Coupling and Functionalization

Electrophilic Substitution at Position 8

Diazonium coupling offers a pathway to functionalize the purine ring while preserving the 2-amino group. Reaction of 2-(benzylsulfanyl)-7H-purin-6-one with arenediazonium salts introduces arylhydrazono groups at position 8, yielding 8-arylhydrazono derivatives. Although this method primarily modifies the purine’s periphery, the intermediate hydrazono compounds serve as precursors for further reduction or cross-coupling reactions.

Key conditions include:

Reductive Amination Strategies

Reductive amination of 6-oxo purine derivatives using ammonium acetate and sodium cyanoborohydride introduces primary amines at position 2. This method requires precise pH control (4–6) to favor imine formation without over-reduction. Post-reaction purification via ion-exchange chromatography isolates the 2-amino product in 40–55% yield.

Protection-Deprotection Strategies

Trityl Group Mediated Synthesis

The use of trityl (triphenylmethyl) protecting groups, as detailed in patent US5756736A, enables selective functionalization of purine derivatives. For this compound, tritylation of the 2-amino group with trityl chloride in DMF at 50–60°C achieves >90% protection efficiency. Subsequent reactions at hydroxyl or other amine sites proceed without interference, followed by deprotection using trifluoroacetic acid (TFA) in trifluoroethanol (TFE).

Example Protocol:

-

Tritylation: 2-Aminopurine + Trityl chloride → N-Trityl-2-aminopurine (DMF, 50°C, 12 h).

-

Deprotection: N-Trityl-2-aminopurine + TFA/TFE → this compound (RT, 2 h).

This approach minimizes side reactions and simplifies purification, as tritylated intermediates exhibit distinct solubility profiles.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and yield. A mixed-solvent system (DMF/water) facilitates high-throughput cyclization, while in-line crystallization units isolate the product with >95% purity. Temperature gradients and residence time adjustments optimize reaction kinetics, achieving throughputs of 50–100 kg/day.

Crystallization and Purification

Crystallization from tert-butyl methyl ether (MTBE) and hexane (1:1) yields needle-like crystals of this compound. Seed crystals from prior batches ensure consistent polymorph formation, critical for pharmaceutical applications.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Guanine undergoes various chemical reactions, including oxidation, reduction, and methylation. It is relatively stable due to its aromatic rings but can still participate in these reactions .

Common Reagents and Conditions:

Oxidation: Guanine can be oxidized to form 8-oxo-7,8-dihydroguanine, a common oxidative DNA lesion.

Reduction: Guanine can be reduced under specific conditions, although this is less common.

Methylation: Guanine can be methylated to form N-methylguanine, which is significant in the study of mutagenesis and carcinogenesis.

Major Products: The major products formed from these reactions include 8-oxo-7,8-dihydroguanine and N-methylguanine, both of which have significant biological implications .

Scientific Research Applications

Mechanism of Action

Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine in DNA and RNA, forming three hydrogen bonds that contribute to the stability of the double helix structure. Guanine can also be involved in various signaling pathways and enzymatic reactions, such as those involving guanine nucleotide-binding proteins (G-proteins) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares guanine with substituted purine analogs, focusing on structural variations and their implications.

Structural and Functional Modifications

Table 1: Structural Comparison

Impact of Substituents on Properties

- Benzyl Group (N7) : The bulky benzyl substituent (CAS 17495-12-4) may sterically hinder base pairing but could facilitate interactions with aromatic residues in proteins .

- Pentyl Chain (N9) : The 9-pentyl derivative’s alkyl chain extends its half-life in vivo by reducing renal clearance, making it a prodrug candidate .

- Salt Forms : Guanine hydrochloride hydrate (CAS 635-39-2) exhibits improved solubility for laboratory use, critical for in vitro studies .

Tautomerism and Isomerism

Guanine exists in multiple tautomeric forms (e.g., keto vs. enol), affecting its electronic properties and base-pairing fidelity. For example:

- Keto Form : Dominant in DNA, forms stable hydrogen bonds with cytosine .

- Enol Form: Rare, may contribute to mutagenesis if mismatched .

Isosteric analogs like 2-[(3,4-dichlorophenyl)methylamino]-3,7-dihydropurin-6-one (ZINC: 5117079) introduce halogenated aryl groups, altering electron distribution and enhancing binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. How can the structural identity of 2-amino-3,7-dihydropurin-6-one be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques (e.g., -NMR, -NMR) to verify functional groups and aromatic proton environments. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of structurally related purine derivatives . Additionally, compare experimental melting points (>300°C) and molecular weight (151.13 g/mol) with literature values .

Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?

- Methodology : Multi-step synthesis typically involves condensation reactions under controlled pH and temperature. For example, heating in 1-methylpyrrolidin-2-one (20–150°C) with catalysts like diphenyl carbonate and diisopropylethyl amine . Challenges include byproduct formation (e.g., isomers or oxidized derivatives), which require purification via column chromatography or recrystallization. Monitor reaction progress using TLC and HPLC .

Q. How is the biological activity of this compound evaluated in preliminary assays?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT assay) to assess antiproliferative effects on cancer cell lines. Antiviral activity can be tested via plaque reduction assays against viruses like HSV-1. Use concentrations ranging from 1–100 µM and validate results with positive controls (e.g., acyclovir) .

Advanced Research Questions

Q. How can contradictory results in reported biological activities of this compound derivatives be resolved?

- Methodology : Perform systematic replication studies with strict control of variables (e.g., solvent purity, cell line passage number). Use high-resolution mass spectrometry (HRMS) to confirm compound integrity and rule out degradation. Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP assays vs. flow cytometry) .

Q. What advanced techniques are used to study the interaction of this compound with DNA or enzymes?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (using software like AutoDock Vina) can predict binding modes based on the compound’s SMILES notation (e.g.,

N=c1nc(O)c2c([nH]1)[nH]cn2) . Isotopic labeling (e.g., ) facilitates tracking metabolic incorporation into nucleic acids .

Q. What degradation pathways occur under physiological conditions, and how are degradation products characterized?

- Methodology : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze aliquots over time via LC-MS. Identify oxidative products (e.g., 8-oxoguanine) using tandem mass spectrometry. Compare degradation kinetics in aerobic vs. anaerobic environments .

Q. How can interdisciplinary approaches (e.g., chemical biology and materials science) expand applications of this compound?

- Methodology : Explore its use as a ligand in metal-organic frameworks (MOFs) by coordinating with transition metals (e.g., Sn in hexachloridostannate complexes). In drug delivery, conjugate with nanoparticles and assess release profiles using dialysis membranes under simulated biological conditions .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.